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Compound of Interest

Compound Name: 2,2'-Oxydipropanol

Cat. No.: B032387

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol (DPG), is a colorless, viscous
liquid with the chemical formula CsH140s. It is widely used as a solvent, plasticizer, and
chemical intermediate in various industries. The accurate characterization of this compound is
crucial for quality control and research applications. This technical guide provides an in-depth
overview of the spectroscopic data for 2,2'-Oxydipropanol, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for
researchers, scientists, and professionals in drug development who require detailed analytical
information and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of
2,2'-Oxydipropanol. Both *H and 3C NMR provide unique insights into the carbon-hydrogen
framework.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides distinct signals for each unique carbon environment within the
molecule's isomers. For the symmetric 2,2'-oxybis(1-propanol) isomer, the signals can be
clearly assigned.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b032387?utm_src=pdf-interest
https://www.benchchem.com/product/b032387?utm_src=pdf-body
https://www.benchchem.com/product/b032387?utm_src=pdf-body
https://www.benchchem.com/product/b032387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Position Chemical Shift (6, ppm)
Ci Ccr 68.86 / 68.82
C2,C2 75.80/75.76
C3,C3 18.06 / 18.02

Data presented as pairs for diastereoisomers

where applicable.[1]

'H NMR Spectroscopic Data

The *H NMR spectrum provides information on the proton environments and their connectivity
through spin-spin coupling. The following table represents a typical *H NMR spectrum for 2,2'-
Oxydipropanol.

. . Coupling
Proton Chemical Shift L .
. Multiplicity Constant (J, Integration
Assignment (5, ppm)
Hz)

-CHs ~1.15 Doublet (d) ~6.3 6H

-CH2-OH ~3.40-3.55 Multiplet (m) - 4H

-CH- ~3.80-3.95 Multiplet (m) - 2H

-OH Variable Broad Singlet - 2H

Note: Chemical
shifts are
approximate and
can vary based
on solvent,
concentration,
and temperature.
The -OH peak is
often broad and
its position is
highly variable.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
spectrum of 2,2'-Oxydipropanol is dominated by absorptions from the hydroxyl and ether
groups, as well as the alkyl backbone.

Wavenumber (cm~?) Assignment Intensity
3550 - 3200 O-H Stretch (Alcohol) Strong, Broad
2970 - 2850 C-H Stretch (Alkyl) Strong

~1465 C-H Bend (CH2) Medium
~1380 C-H Bend (CHs) Medium

1140 - 1085 C-0O Stretch (Ether & Alcohol) Strong

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups.[2][3][4]
The strong C-O stretching region confirms the presence of both ether and alcohol
functionalities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural
fragmentation of the molecule. Under Electron lonization (El), alcohols like 2,2'-Oxydipropanol
often exhibit a weak or absent molecular ion peak (M*) but show characteristic fragment ions
from alpha-cleavage and dehydration.
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Proposed Fragment lon /
m/z (Mass/Charge) L Notes
0ss

Protonated molecule,
135 [M+H]* observed in soft ionization
methods.[5]

Loss of water from the

117 [M+H - H20]*
protonated molecule.[5]
89 [CaHs02]* Result of C-C bond cleavage.
Base peak resulting from
59 [CsH70O]*
alpha-cleavage.[5]
Common fragment for primary
45 [C2Hs0]*

alcohols.

Note: The molecular weight of
2,2'-Oxydipropanol is 134.17
g/mol .[1]

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining high-quality
spectroscopic data.

NMR Data Acquisition Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 2,2'-Oxydipropanol in ~0.6 mL of
a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument
optimization routines including locking on the deuterium signal of the solvent, tuning and
matching the probe, and shimming the magnetic field to achieve homogeneity.[6]

¢ IH NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g.,
'zg30').[6] Typical parameters include a 30° pulse angle, a spectral width of ~12 ppm, an
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acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5][7] Collect 8 to 16
scans for a sufficient signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,
'zgpg30).[6] A wider spectral width (~220 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay
may be necessary.[6]

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift
scale using the TMS signal at 0.00 ppm. Integrate the peaks in the 'H spectrum.

ATR-FTIR Spectroscopy Protocol

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,
diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty
crystal. This will be automatically subtracted from the sample spectrum.

o Sample Application: Place a single drop of liquid 2,2'-Oxydipropanol directly onto the center
of the ATR crystal. The sample must be in good contact with the crystal surface.[8][9]

o Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~* over a range of 4000 to 400 cm™1,

o Data Processing: The software automatically performs a background correction. If
necessary, an ATR correction algorithm can be applied to make the spectrum appear more
like a traditional transmission spectrum.[8]

Electron lonization Mass Spectrometry (EI-MS) Protocol

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a Gas Chromatography (GC) system for separation and controlled introduction
or by direct infusion.

« lonization: In the ion source, vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a
molecular ion (M*e), which is a radical cation.
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e Fragmentation: The high internal energy of the molecular ion causes it to undergo
characteristic fragmentation, breaking into smaller, more stable charged ions and neutral
radicals.[10][11]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for acquiring the spectroscopic data
described.

Diagram 1: A generalized workflow for acquiring and processing NMR spectra.
Diagram 2: Step-by-step process for analysis using ATR-FTIR spectroscopy.
Diagram 3: Workflow for sample analysis by Electron lonization Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. ez.restek.com [ez.restek.com]

. IR Absorption Table [webspectra.chem.ucla.edu]

. researchgate.net [researchgate.net]

. Infrared Spectroscopy [www2.chemistry.msu.edu]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. Dipropylene Glycol | C12H2806 | CID 134692469 - PubChem [pubchem.ncbi.nim.nih.gov]

°
(0] ~ (0] ()] EEN w N =

. che.hw.ac.uk [che.hw.ac.uk]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://hmdb.ca/spectra/nmr_one_d/5264
https://www.docbrown.info/page06/spectra/propan-2-ol-ms.htm
https://www.benchchem.com/product/b032387?utm_src=pdf-custom-synthesis
https://ez.restek.com/compound/view/en/110-98-5/Dipropylene%20glycol
https://webspectra.chem.ucla.edu/irtable.html
https://www.researchgate.net/figure/FT-IR-spectra-of-raw-materials-propylene-glycol-and-oleic-acid-and-the-first-step_fig2_359452357
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.researchgate.net/figure/Mass-spectra-obtained-using-in-source-CAD-with-Orifice-1-operated-at-40-V-of-DPG_fig3_6114244
https://www.researchgate.net/figure/Figure-Mass-spectrum-fragmentation-patterns-of-a-the-metabolite-observed-in-a_fig4_10725669
https://pubchem.ncbi.nlm.nih.gov/compound/Dipropylene-Glycol
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/1H-NMR-Handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Analysis of Molecular Structure of Ethylene and Propylene Glycol Oligomers by Infrared
Spectroscopy [jstage.jst.go.jp]

e 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H20, experimental)
(HMDB0001881) [hmdb.ca]

e 11. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and
identification of 2-propanol image diagram doc brown's advanced organic chemistry revision
notes [docbrown.info]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2,2'-
Oxydipropanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032387#2-2-oxydipropanol-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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